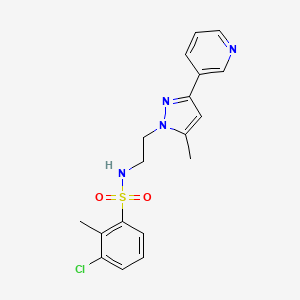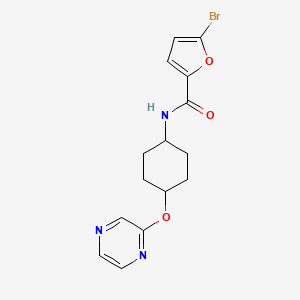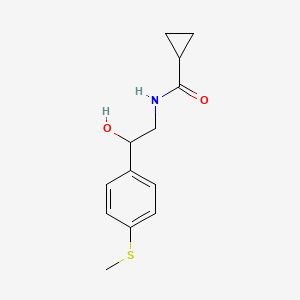
1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole carbaldehydes, including compounds similar to 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde, has been explored in various studies. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, demonstrating the versatility of this method in introducing aldehyde functionality to the pyrazole ring . Additionally, the Vilsmeier-Haack reaction approach was employed to synthesize new 1,2,3-triazolyl pyrazole derivatives with potential antimicrobial properties . These methods highlight the reactivity of the pyrazole ring and its compatibility with various substituents, which is relevant for the synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.
Molecular Structure Analysis
The molecular structure of pyrazole carbaldehydes has been extensively studied. For example, the optimized molecular structure and vibrational frequencies of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, were investigated both experimentally and theoretically . The study utilized HF and DFT calculations to confirm the molecular geometry and vibrational assignments. Such analyses are crucial for understanding the electronic and steric effects of substituents on the pyrazole ring, which would also apply to the difluoroethyl variant.
Chemical Reactions Analysis
Pyrazole carbaldehydes are versatile intermediates that can undergo various chemical reactions. For instance, they can react with 2-selanyl-1-ethanol to form 2-(pyrazol-4-yl)-1,3-oxaselenolanes, as demonstrated in one study . This indicates that the aldehyde group on the pyrazole ring is reactive and can participate in nucleophilic addition reactions, which could be relevant for further functionalization of 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole carbaldehydes are influenced by their molecular structure. For example, the presence of electronegative substituents such as fluorine atoms can affect the compound's optical properties and molecular docking potential . The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the fluorine atom and the carbonyl group play crucial roles in binding interactions, suggesting that similar properties could be expected for 1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde. Additionally, the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-fluorobenzaldehydes and 1H-pyrazol-5-amines showed that the introduction of fluorine-containing substituents can significantly alter electronic parameters such as HOMO and LUMO levels, which are important for applications in organic electronics .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrazole Derivatives
Research has demonstrated the synthesis of novel pyrazole derivatives using various chemical reactions. For instance, a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes were synthesized using the Vilsmeier-Haack reagent, with structures confirmed by elemental analysis, NMR, and X-ray crystallography (Hu, Ge, Ding, & Zhang, 2010). Similarly, new 1,2,3-triazolyl pyrazole derivatives were developed as potential antimicrobial agents, showcasing broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antimicrobial Activity
The antimicrobial activity of pyrazole derivatives has been a significant focus. For example, chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives showed antimicrobial activity dependent on the Schiff base moiety, indicating potential as antimicrobial agents (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Fluorescent Dyes and Light-Emitting Diodes (LEDs)
The synthesis of pyrazolo[4,3-c]pyridines and their oxides has been explored, with applications in fluorescent dyes and LEDs. Microwave-assisted treatment of certain pyrazole carbaldehydes with alkynes in the presence of tert-butylamine under Sonogashira-type cross-coupling conditions afforded compounds with potential application in organic LEDs due to their high-fluorescence intensity (Palka, Di Capua, Anzini, Vilkauskaitė, Šačkus, & Holzer, 2014).
Pharmaceutical Applications
Research has also delved into the potential pharmaceutical applications of pyrazole derivatives. Compounds synthesized via Knoevenagel condensation reactions were investigated for anticonvulsant and analgesic activities, showing promising results in in vivo tests (Viveka, Dinesha, Shama, Naveen, Lokanath, & Nagaraja, 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2O/c7-6(8)3-10-2-5(4-11)1-9-10/h1-2,4,6H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBYBZSKPXZIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(2-{[(prop-2-enylamino)thioxomethyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2528861.png)



![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2528872.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2528876.png)
![Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate](/img/structure/B2528877.png)

![Tert-butyl (3aR,6aS)-2-(4-chloro-1,3,5-triazin-2-yl)-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2528880.png)
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide](/img/structure/B2528881.png)